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Compound of Interest

Compound Name: Djalonensone

Cat. No.: B1665736

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Djalonensone, also known as Alternariol monomethyl ether (AME), is a mycotoxin produced
by fungi of the genus Alternaria. It is a common contaminant of various food commaodities,
including fruits, vegetables, and cereals. This document provides a comprehensive overview of
the toxicological profile of Djalonensone, summarizing key findings on its acute and
subchronic toxicity, cytotoxicity, and genotoxicity. Detailed experimental methodologies for key
toxicological assays are provided, and cellular signaling pathways implicated in its mechanism
of action are visualized. The information presented is intended to support researchers,
scientists, and drug development professionals in understanding the potential risks associated
with Djalonensone exposure and to guide future research.

Chemical and Physical Properties

Djalonensone is a dibenzo-a-pyrone derivative with the following properties:
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Property Value

Synonyms Alternariol monomethyl ether (AME)
CAS Number 23452-05-3

Molecular Formula C15H1205

Molecular Weight 272.25 g/mol

Appearance Powder

Storage Temperature 2-8°C

Toxicological Data
Acute and Subchronic Toxicity

Data on the acute oral toxicity of Djalonensone is limited, and a definitive LD50 value has not
been established. However, the Globally Harmonized System (GHS) of Classification and
Labelling of Chemicals classifies it as fatal if swallowed.
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] Dose/lConce Observed
Study Type Species Route . Reference
ntration Effects
o Intraperitonea 200 mg/kg Toxic effects
Acute Toxicity = Hamster [1]
I bw observed.
_ No toxic
o Intraperitonea 50 or 100
Acute Toxicity =~ Hamster effects [1]
I mg/kg bw
observed.
No toxic
Subchronic 3.75 mg/day
o Rat Oral gavage effects [1]
Toxicity for 30 days
observed.
Compromise
1.84,3.67,or dimmune
_ Rat .
Subchronic 7.35 pg/kg system; liver,
o (Sprague- Oral gavage ] [2]
Toxicity bw/day for 28  kidney, and
Dawley)
days spleen
damage.
Cytotoxicity

Djalonensone has demonstrated cytotoxic effects in various cell lines.
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Cell Line Assay Exposure Time EC50/IC50 Reference

Human Colon

Carcinoma Flow Cytometry 24 h 31 pg/mL (EC50)  [3]
(HCT116)
Human
4-5 pg/mL
Hepatocytes Flow Cytometry 24 h
(EC50)
(HepG2)
Human Intestinal
o 6-23 pg/mL
Epithelial (Caco- Flow Cytometry 24 h
(EC50)
2)
Swine Intestinal
Epithelial (IPEC- MTT Assay 24 h 10.5 pM (IC50)

1)

Genotoxicity and Mutagenicity

The genotoxicity and mutagenicity of Djalonensone have been investigated in several studies,
with some conflicting results. While some studies have shown it to be non-mutagenic in the
Ames test, others suggest it can induce gene mutations, chromosome breakage, and DNA

damage.
Metabolic
Assay System L. Result Reference
Activation
S. typhimurium ] ) )
Ames Test With and without ~ Non-mutagenic
TA98 & TA100
Induced gene
] ] mutations,
In vivo multi- Sprague-Dawley
_ N/A chromosome
endpoint rats

breakage, and
DNA damage.

Mechanism of Action and Signaling Pathways
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Djalonensone exerts its toxic effects through multiple mechanisms, primarily by inducing
apoptosis and oxidative stress.

Mitochondrial Apoptosis Pathway

Djalonensone has been shown to induce apoptosis in human colon carcinoma cells (HCT116)
by activating the mitochondrial pathway. This process involves the opening of the mitochondrial
permeability transition pore (PTP), leading to a loss of mitochondrial membrane potential
(AWm), generation of reactive oxygen species (ROS), release of cytochrome ¢, and
subsequent activation of caspases 9 and 3.
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Mitochondrial Apoptosis Pathway Induced by Djalonensone.

Akt/INrf2/[HO-1 Signaling Pathway
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Djalonensone can induce oxidative stress by inhibiting the Akt/Nrf2/HO-1 signaling pathway.
This pathway plays a crucial role in the cellular defense against oxidative stress. Inhibition of
this pathway by Djalonensone leads to a decrease in the activity of antioxidant enzymes,

resulting in DNA and protein oxidation.
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Inhibition of Akt/Nrf2/HO-1 Pathway by Djalonensone.

Experimental Protocols

Detailed experimental protocols for the specific studies cited are often not fully available in the
public domain. The following are generalized protocols for key toxicological assays relevant to

the assessment of Djalonensone.
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Acute Oral Toxicity (General Protocol - OECD Guideline
425)

e Animal Selection: Healthy, young adult rodents (e.g., rats or mice) are used.

» Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for
at least 5 days before the study.

o Dose Administration: A single dose of the test substance is administered orally by gavage. A
limit test at 2000 or 5000 mg/kg body weight is often performed first.

o Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight
changes for at least 14 days.

» Necropsy: All animals are subjected to a gross necropsy at the end of the observation
period.

o Data Analysis: The LD50 is calculated if mortality occurs.

Cytotoxicity Assay (MTT Assay)

o Cell Culture: Cells are seeded in 96-well plates at a predetermined density and allowed to
attach overnight.

o Treatment: Cells are treated with various concentrations of Djalonensone for a specified
period (e.g., 24 hours).

o MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is
added to each well and incubated to allow for the formation of formazan crystals by viable
cells.

¢ Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

o Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570
nm) using a microplate reader.

o Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value
is calculated.
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Ames Test (Bacterial Reverse Mutation Assay - General
Protocol)

Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100)
are used.

Metabolic Activation: The test is performed with and without a mammalian metabolic
activation system (S9 fraction from rat liver).

Exposure: The bacterial strains are exposed to various concentrations of Djalonensone in
the presence of a small amount of histidine.

Plating: The mixture is plated on a minimal glucose agar medium.
Incubation: Plates are incubated at 37°C for 48-72 hours.

Scoring: The number of revertant colonies (colonies that can grow without added histidine) is
counted. A substance is considered mutagenic if it causes a dose-dependent increase in the
number of revertant colonies.

In Vivo Micronucleus Test (General Protocol - OECD
Guideline 474)

Animal Treatment: Rodents are treated with Djalonensone, typically via oral gavage or
intraperitoneal injection.

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points
after treatment.

Slide Preparation: Smears are prepared and stained with a DNA-specific stain (e.g., Giemsa,
acridine orange).

Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-
PCESs) is determined by scoring a sufficient number of PCEs.

Toxicity Assessment: The ratio of PCEs to normochromatic erythrocytes (NCESs) is calculated
to assess bone marrow toxicity.
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» Data Analysis: Statistical analysis is performed to determine if there is a significant increase
in the frequency of MN-PCEs in the treated groups compared to the control group.

Comet Assay (Single Cell Gel Electrophoresis)

o Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of
interest.

o Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto
a microscope slide.

e Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm,
leaving the nuclear DNA.

» Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind
the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks)
will migrate out of the nucleus, forming a "comet" tail.

o Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a
fluorescence microscope.

o Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet
tail and the intensity of DNA in the tail.

Conclusion

Djalonensone (Alternariol monomethyl ether) is a mycotoxin with significant toxic potential.
The available data indicates high acute toxicity, cytotoxicity to various cell lines, and evidence
of genotoxicity. Its mechanisms of action involve the induction of mitochondrial apoptosis and
oxidative stress through the inhibition of key cellular signaling pathways. While this document
provides a comprehensive summary of the current knowledge, further research is needed to
establish a definitive acute oral LD50, to clarify the conflicting results regarding its mutagenicity,
and to further elucidate the intricate details of its toxicological mechanisms. The provided
experimental protocols offer a foundation for researchers to conduct further studies to fill these
knowledge gaps and better assess the risk Djalonensone poses to human and animal health.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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